molecular formula C18H14Cl2N2O3S B14914135 N-(4-Chlorophenyl)-2-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinylthio]acetamide

N-(4-Chlorophenyl)-2-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinylthio]acetamide

Cat. No.: B14914135
M. Wt: 409.3 g/mol
InChI Key: LAYYXIGFCWOFMS-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2-{[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide: is a complex organic compound that features both chlorophenyl and pyrrolidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-2-{[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide typically involves multiple steps, starting from readily available precursors One common method involves the reaction of 4-chloroaniline with 3-chlorophenylacetic acid to form an intermediate, which is then cyclized to introduce the pyrrolidinyl ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-2-{[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Chlorophenyl)-2-{[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-2-{[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chlorophenyl)-2-{[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide: can be compared with other compounds containing chlorophenyl and pyrrolidinyl groups, such as:

Uniqueness

The uniqueness of N-(4-Chlorophenyl)-2-{[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide lies in its specific substitution pattern and the presence of both chlorophenyl and pyrrolidinyl groups, which confer distinct chemical and biological properties.

This detailed article provides a comprehensive overview of N-(4-Chlorophenyl)-2-{[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H14Cl2N2O3S

Molecular Weight

409.3 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide

InChI

InChI=1S/C18H14Cl2N2O3S/c19-11-4-6-13(7-5-11)21-16(23)10-26-15-9-17(24)22(18(15)25)14-3-1-2-12(20)8-14/h1-8,15H,9-10H2,(H,21,23)

InChI Key

LAYYXIGFCWOFMS-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC(=CC=C2)Cl)SCC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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